![molecular formula C15H10ClN3O4 B4386780 5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4386780.png)
5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that has been studied for its potential use in scientific research. This compound is also known as CNP-MO, and it has been synthesized using different methods. CNP-MO has been found to have interesting biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of CNP-MO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. CNP-MO has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls, and it has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CNP-MO has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. CNP-MO has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CNP-MO in lab experiments is its potential for the development of new drugs. CNP-MO has been shown to have interesting properties that make it a promising candidate for drug development. However, one of the limitations of using CNP-MO in lab experiments is its toxicity. CNP-MO has been found to be toxic to certain cells, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CNP-MO. One potential direction is the development of new drugs based on the properties of CNP-MO. Another direction is the study of the mechanism of action of CNP-MO, which could lead to a better understanding of its potential uses in medicine. Additionally, the toxicity of CNP-MO could be further studied to determine its potential for use in clinical trials.
Scientific Research Applications
CNP-MO has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting properties that make it a promising candidate for the development of new drugs. CNP-MO has been shown to have antibacterial, antifungal, and antitumor activities, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-11-4-2-3-9(7-11)14-17-15(23-18-14)12-6-5-10(16)8-13(12)19(20)21/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHEUOUKDQAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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